![molecular formula C8H5N3O2 B1346415 Pyrido[2,3-b]pyrazine-2-carboxylic Acid CAS No. 914637-60-8](/img/structure/B1346415.png)

Pyrido[2,3-b]pyrazine-2-carboxylic Acid

Vue d'ensemble

Description

Pyrido[2,3-b]pyrazine-2-carboxylic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is the active metabolite of the antitubercular drug pyrazinamide . It has a role as a drug metabolite and an antitubercular agent .

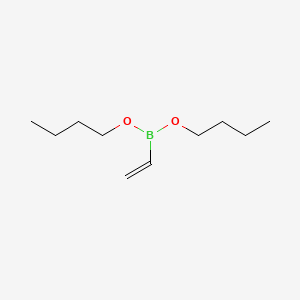

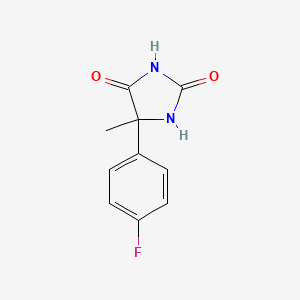

Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazine-2-carboxylic Acid is represented by the empirical formula C8H5N3O2 . The molecular weight of this compound is 175.14 . The SMILES string representation is OC(C1=CN=C2N=CC=CC2=N1)=O .

Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrido[2,3-b]pyrazine-2-carboxylic Acid include a molecular weight of 175.14 and an empirical formula of C8H5N3O2 . The compound is represented by the SMILES string OC(C1=CN=C2N=CC=CC2=N1)=O .

Applications De Recherche Scientifique

Electrochemical DNA Sensing

Pyrido[2,3-b]pyrazine derivatives have been utilized for the first time in electrochemical sensing of DNA . This application is crucial in the field of biochemistry and molecular biology, where it can be used to detect and measure DNA concentration in a sample.

Nonlinear Optical Properties

These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light.

Biological Activity

Pyrido[2,3-b]pyrazine derivatives have demonstrated significant biological activity . They have been used in vitro for antioxidant and antiurease activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Inhibition of PI3K Isozymes

The heterocyclic compounds with a pyrido[2,3-b]pyrazine core have shown selective inhibition of PI3K isozymes . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Treatment of Myocardial Infarction

These compounds have also been used for treating myocardial infarction . Myocardial infarction, commonly known as a heart attack, occurs when blood flow decreases or stops to a part of the heart, causing damage to the heart muscle.

High-Performance OLEDs

Pyrido[2,3-b]pyrazine-based materials have been used for high-performance organic light-emitting diodes (OLEDs) . OLEDs are used to create digital displays in devices such as television screens, computer monitors, portable systems such as smartphones, handheld game consoles and PDAs.

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include pyrido[2,3-b]pyrazine, have shown antimicrobial activity . This makes them useful in the development of new antimicrobial agents.

Antitumor Activity

These compounds have also demonstrated antitumor activity . This suggests their potential use in cancer treatment, specifically in the development of new anticancer drugs.

Safety and Hazards

The safety data sheet for Pyrazine-2-carboxylic acid, a related compound, indicates that a single exposure may cause temporary irritation and may cause discomfort if swallowed . Prolonged contact may cause dryness of the skin . It may be slightly irritating to eyes . Users are advised to use personal protective equipment as required and avoid dust formation .

Orientations Futures

Pyrido[2,3-b]pyrazine-2-carboxylic Acid and its derivatives have shown potential in various applications. For instance, Pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been synthesized for high-performance OLEDs . Moreover, the compound has shown good antitumor potential . These findings suggest promising future directions for the research and application of Pyrido[2,3-b]pyrazine-2-carboxylic Acid and its derivatives.

Relevant Papers

Several papers have been published on Pyrido[2,3-b]pyrazine-2-carboxylic Acid and related compounds. These include studies on the synthesis and therapeutic potential of Pyrido[2,3-d], [3,4-d] and [2,3-b]pyrazines , the synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki coupling , and the synthesis and crystal structures of three pyrazine-2-carboxylate complexes .

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in electrochemical sensing of dna , suggesting potential interaction with nucleic acids.

Mode of Action

It’s known that the compound possesses intramolecular charge transfer (ict) transition , which could influence its interaction with targets.

Biochemical Pathways

It’s known that similar compounds have been used in electrochemical sensing of dna , suggesting potential involvement in nucleic acid-related pathways.

Result of Action

It’s known that similar compounds have shown remarkable contributions towards nonlinear optical (nlo) technological applications .

Action Environment

It’s known that similar compounds exhibit a wide range of emissions spanning the entire visible region from blue to red , suggesting potential sensitivity to light conditions.

Propriétés

IUPAC Name |

pyrido[2,3-b]pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLXFMCARORZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650365 | |

| Record name | Pyrido[2,3-b]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-b]pyrazine-2-carboxylic Acid | |

CAS RN |

914637-60-8 | |

| Record name | Pyrido[2,3-b]pyrazine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrido[2,3-b]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)

![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)